molecular formula C14H11ClFNO B2807992 4-chloro-2-{(E)-[(2-fluorobenzyl)imino]methyl}phenol CAS No. 1232822-69-3

4-chloro-2-{(E)-[(2-fluorobenzyl)imino]methyl}phenol

Cat. No.: B2807992
CAS No.: 1232822-69-3
M. Wt: 263.7
InChI Key: SCNUNIOKLRYHTR-RQZCQDPDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{(E)-[(2-fluorobenzyl)imino]methyl}phenol typically involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 2-fluorobenzylamine under specific conditions to form the imine linkage . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-{(E)-[(2-fluorobenzyl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-chloro-2-{(E)-[(2-fluorobenzyl)imino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-{(E)-[(2-fluorobenzyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . Additionally, the phenolic group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-{(E)-[(2-chloro-4-fluorobenzyl)imino]methyl}phenol
  • 4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol

Uniqueness

4-chloro-2-{(E)-[(2-fluorobenzyl)imino]methyl}phenol is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific positioning of these atoms can affect the compound’s ability to interact with molecular targets, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

4-chloro-2-[(2-fluorophenyl)methyliminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c15-12-5-6-14(18)11(7-12)9-17-8-10-3-1-2-4-13(10)16/h1-7,9,18H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNUNIOKLRYHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=CC2=C(C=CC(=C2)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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